2-(3,3,5-Trimethylcyclohexylidene)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5-Trimethylcyclohexylidene)propanenitrile is an organic compound with a complex structure that includes a cyclohexylidene ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3,3,5-trimethylcyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethylcyclohexylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexylidene)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexylidene ring provides structural stability. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile.
Cyclohexanone: A simpler analog with similar reactivity but lacking the trimethyl substitution.
Propanenitrile: A simpler nitrile compound with different structural features.
Uniqueness
This compound is unique due to its combination of a cyclohexylidene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63967-63-5 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(3,3,5-trimethylcyclohexylidene)propanenitrile |
InChI |
InChI=1S/C12H19N/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9H,5-7H2,1-4H3 |
InChI Key |
XNGZVJNWPPRGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(C)C#N)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.